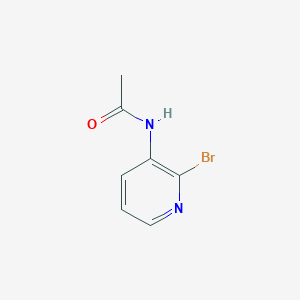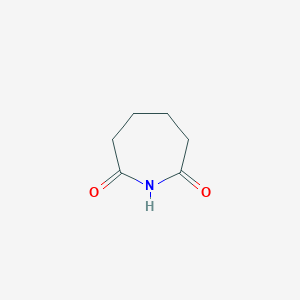
Methyl 4-(3-thienyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(3-thienyl)benzoate” is a laboratory chemical with the molecular formula C12H10O2S . It is also known as "Methyl 4-(thiophen-3-yl)benzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-thienyl)benzoate” consists of a benzene ring attached to a thiophene ring via a single bond. The benzene ring is substituted with a methyl ester group at the para position relative to the thiophene ring .Physical And Chemical Properties Analysis
“Methyl 4-(3-thienyl)benzoate” is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 310.8±25.0 °C at 760 mmHg, and a flash point of 141.8±23.2 °C . Its molar refractivity is 61.0±0.3 cm3, and it has a molar volume of 182.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Properties Methyl 4-(3-thienyl)benzoate, specifically in its derivative form as methyl 2-(3-benzoylthioureido)benzoate (MBTB), has been studied for its third-order nonlinear optical (NLO) properties. MBTB exhibits significant NLO polarizability, making it a potential candidate for advanced functional applications in NLO materials. This is attributed to its effective charge-transfer characteristics (Ashfaq et al., 2021).
Molecular Dynamics and Chemical Reactivity (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a compound related to Methyl 4-(3-thienyl)benzoate, has been synthesized and analyzed for its structure, molecular dynamics, and chemical reactivity. The compound's molecular structure, vibrational frequencies, NMR chemical shifts, and non-linear optical properties have been comprehensively studied using density functional theory (DFT) (Şahin et al., 2015).
Catalytic Activity The catalytic activity of compounds related to Methyl 4-(3-thienyl)benzoate has been explored. For instance, the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay resulted in the formation of various products, including benzonitrile and amides. This research highlights the potential for such compounds in catalytic processes, particularly in the conversion of aromatic and aliphatic esters (Wali et al., 1998).
Photochromic Properties Methyl 4-(3-thienyl)benzoate derivatives have been investigated for their photochromic properties. A study on an unsymmetrical photochromic compound, which includes a methyl 4-(3-thienyl)benzoate derivative, demonstrated the compound's ability to change color under UV/Vis light, suggesting applications in optical recording or photoswitches (Huang et al., 2018).
Safety And Hazards
“Methyl 4-(3-thienyl)benzoate” should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. In case of contact, rinse immediately with plenty of water . It is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Eigenschaften
IUPAC Name |
methyl 4-thiophen-3-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-4-2-9(3-5-10)11-6-7-15-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKCEONBLOPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399654 | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-thienyl)benzoate | |
CAS RN |
20608-91-7 | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)





